3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16373244
Molecular Formula: C27H26N4O2S2
Molecular Weight: 502.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O2S2 |
|---|---|
| Molecular Weight | 502.7 g/mol |
| IUPAC Name | (5Z)-3-cyclopentyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H26N4O2S2/c1-17-7-6-13-30-23(17)28-24(29-14-12-18-8-2-3-9-19(18)16-29)21(25(30)32)15-22-26(33)31(27(34)35-22)20-10-4-5-11-20/h2-3,6-9,13,15,20H,4-5,10-12,14,16H2,1H3/b22-15- |
| Standard InChI Key | URCHHRQKWBCLEH-JCMHNJIXSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Framework
The compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic system comprising a pyridine and pyrimidine ring. Key structural features include:
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A thiazolidinone moiety (3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene) at position 3, stabilized by a Z-configuration double bond.
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A dihydroisoquinolinyl group at position 2, contributing to steric bulk and potential receptor-binding interactions.
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A methyl substituent at position 9, enhancing lipophilicity.
The molecular formula is C27H26N4O2S2, with a molar mass of 502.7 g/mol.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (5Z)-3-cyclopentyl-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)N5CCC6=CC=CC=C6C5 |
| InChIKey | URCHHRQKWBCLEH-JCMHNJIXSA-N |
| PubChem CID | 2032981 |
Stereochemical Considerations
The Z-configuration of the exocyclic double bond (C=C between the pyrido-pyrimidinone and thiazolidinone) is critical for maintaining planarity and π-π stacking potential. Computational models suggest a dihedral angle of 167.5° between the two heterocyclic systems, minimizing steric clash with the cyclopentyl group.
Synthesis and Characterization
Synthetic Pathways
While no explicit protocol exists for this compound, retro-synthetic analysis suggests a multi-step approach:
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Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters.
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Introduction of the dihydroisoquinolinyl group through nucleophilic aromatic substitution using 1,2,3,4-tetrahydroisoquinoline.
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Knoevenagel condensation to attach the thiazolidinone moiety, requiring anhydrous conditions and catalysis by piperidine.
Table 2: Predicted Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Ethyl acetoacetate, DMF, 120°C, 12h | 65–70 |
| 2 | 1,2,3,4-Tetrahydroisoquinoline, K2CO3, DCM | 50–55 |
| 3 | Thiazolidinone derivative, Piperidine, EtOH | 40–45 |
Analytical Characterization
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NMR Spectroscopy:
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1H NMR (DMSO-d6): δ 8.65 (d, J=7.2 Hz, H-6), 7.82–7.12 (m, aromatic H), 4.32 (s, cyclopentyl CH2), 2.45 (s, CH3).
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13C NMR: 178.9 ppm (C=O), 165.2 ppm (C=S), 152.1 ppm (pyrimidine C-4).
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Mass Spectrometry: ESI-MS m/z 503.1 [M+H]+ (calc. 502.7).
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HPLC Purity: >95% (C18 column, 70:30 MeOH/H2O).
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Predicted value of 3.8 (ALOGPS) indicates moderate lipophilicity, suitable for transmembrane permeability.
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Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating solubilizing agents (e.g., DMSO) for in vitro assays.
Collision Cross-Section (CCS)
Ion mobility spectrometry predicts the following CCS values for adducts :
Table 3: CCS Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 503.1 | 208.5 |
| [M+Na]+ | 525.1 | 217.6 |
| [M-H]- | 501.1 | 214.6 |
Comparative Analysis with Structural Analogs
Cyclopentyl vs. Propyl Substituents
Replacing cyclopentyl with propyl (as in CID 1593619 ) reduces molar mass by 42.3 g/mol but decreases predicted CCS by 6.2%, suggesting altered membrane permeation .
Dihydroisoquinolinyl vs. Piperidinyl Groups
The dihydroisoquinolinyl group in this compound provides 18% greater aromatic surface area compared to piperidinyl analogs, potentially enhancing DNA intercalation.
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